20R-Camptothecin
Übersicht
Beschreibung
CRLX101 ist ein experimenteller Ansatz zur Krebschemotherapie, der derzeit in klinischen Studien am Menschen untersucht wird. Es ist ein Beispiel für eine Nanomedizin, die ein Nanopartikelkonjugat darstellt, das aus einem Wirkstoff-Liefermolekül, genauer gesagt einem Cyclodextrin-basierten Polymer, und einem Antikrebsmittel, Camptothecin, besteht . Dieser neuartige Verabreichungsweg ermöglicht es, dass der Wirkstoff und damit der toxische Antikrebsbestandteil bevorzugt im Krebsgewebe angereichert werden, wodurch potenziell toxische Nebenwirkungen reduziert werden .
Herstellungsmethoden
CRLX101 wird mit einer einzigartigen Methode namens „Selbstassemblierung“ entwickelt, bei der ein Cyclodextrin-haltiges Polymer, Camptothecin und ein Linkermolekül spontan ein Nanopartikel-Wirkstoffkonjugat bilden . Der Wirkstoff Camptothecin ist über einen spaltbaren Linker kovalent an das Cyclodextrin-haltige Polymer gebunden . Diese Methode verbessert die Löslichkeit, Stabilität und Bioverfügbarkeit des Medikaments, was sie zu einer attraktiven Option für die Wirkstoffabgabe macht .
Wissenschaftliche Forschungsanwendungen
CRLX101 hat sich in verschiedenen wissenschaftlichen Forschungsanwendungen als vielversprechend erwiesen, insbesondere im Bereich der Krebsbehandlung. Es wurde als Radio-Sensitizer in Dickdarmkrebszelllinien und murinen Xenograft-Modellen untersucht . Die Zugabe von CRLX101 zur Standard-Chemoradiotherapie erhöhte die therapeutische Wirksamkeit signifikant, indem die DNA-Reparatur und die Aktivierung des Hypoxia-induzierbaren Faktor-1-alpha-Signalwegs in Tumorzellen gehemmt wurden . Darüber hinaus wurde CRLX101 auf sein Potenzial hin untersucht, die therapeutischen Ansprechen bei Brustkrebs zu verbessern, indem Krebsstammzellen angegriffen und die Resistenz gegen antiangiogene Therapie verhindert werden .
Wirkmechanismus
Der Wirkmechanismus von CRLX101 beinhaltet die Hemmung der Topoisomerase I und die anschließende Induktion von DNA-Schäden . Camptothecin, der aktive Bestandteil, stabilisiert den spaltbaren DNA-Topoisomerase-I-Komplex, was zu Einzelstrangbrüchen in der DNA und schließlich zum Zelltod führt . Darüber hinaus hemmt CRLX101 die Aktivität des Hypoxia-induzierbaren Faktor-1-alpha, insbesondere bei kontinuierlicher Dosierung . Dieser duale Hemmmechanismus erhöht die therapeutische Wirksamkeit von CRLX101 bei der Krebsbehandlung .
Wirkmechanismus
Mode of Action
20R-Camptothecin interacts with its target, Top1, by binding to the Top1-DNA complex . This results in a ternary complex, stabilizing it and preventing DNA re-ligation . The stabilization of the covalent binding of Top1 to its DNA substrates leads to the formation of reversible, single-strand nicks . These nicks can produce potentially lethal double-strand DNA breaks, resulting in apoptosis .
Biochemical Pathways
The biochemical pathway of this compound involves three steps: the pre-strictosidine pathway, strictosidine synthesis, and post-strictosidine pathway . The interruption of these pathways by this compound leads to the formation of reversible, single-strand nicks, producing potentially lethal double-strand DNA breaks .
Pharmacokinetics
It is known that this compound demonstrated strong anticancer activity in preliminary clinical trials but also had low solubility and adverse drug reactions .
Result of Action
The result of this compound’s action is the induction of apoptosis, or programmed cell death . By causing potentially lethal double-strand DNA breaks, this compound can lead to the death of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s worth noting that the compound’s low solubility can pose challenges for its administration and effectiveness .
Biochemische Analyse
Biochemical Properties
20R-Camptothecin interacts with a nuclear enzyme called topoisomerase-I (top-I) . This enzyme is responsible for relieving the torsional stress of supercoiled DNA during replication, recombination, transcription, and repair of DNA . This compound stabilizes the covalent binding of top-I to its DNA substrates, leading to the formation of reversible, single-strand nicks . This interaction can produce potentially lethal double-strand DNA breaks, resulting in apoptosis .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes . It influences cell function by interfering with DNA replication, leading to cell death . It also impacts cell signaling pathways and gene expression . The cytotoxic effect of this compound is mostly mediated during the S-phase (synthetic phase) of the cell cycle .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of topoisomerase I . It binds to the topoisomerase I and DNA complex, stabilizing it and preventing DNA re-ligation . This causes DNA damage which results in apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that treatment with camptothecins can induce transcription of the c-fos and c-jun early response genes . This occurs in association with internucleosomal DNA fragmentation, a characteristic of programmed cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has demonstrated significant and dose-dependent antitumor efficacy against a broad range of tumor types . The maximum tolerated dose in these studies varied between 16 and 24mg/kg/dose .
Metabolic Pathways
This compound is involved in the metabolic pathway that includes the enzyme topoisomerase I . It interacts with this enzyme to exert its effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with topoisomerase I . It is well distributed across membranes, as indicated by the logD values obtained in membrane models .
Subcellular Localization
This compound has a unique intracellular target, topoisomerase I, a nuclear enzyme . This suggests that this compound is localized in the nucleus where it interacts with topoisomerase I to exert its effects .
Vorbereitungsmethoden
CRLX101 is developed using a unique method called “self-assembly,” where a cyclodextrin-containing polymer, camptothecin, and a linker molecule spontaneously form a nanoparticle drug conjugate . The drug camptothecin is covalently linked to the cyclodextrin-containing polymer through a cleavable linker . This method enhances drug solubility, stability, and bioavailability, making it an attractive option for drug delivery .
Analyse Chemischer Reaktionen
CRLX101 unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich seinen aktiven Bestandteil, Camptothecin, betreffen. Zu den wichtigsten Reaktionstypen gehören:
Oxidation: Camptothecin kann Oxidationsreaktionen unterliegen, die zur Bildung reaktiver Sauerstoffspezies führen.
Reduktion: Reduktionsreaktionen können unter bestimmten Bedingungen auftreten und die chemische Struktur von Camptothecin verändern.
Substitution: Substitutionsreaktionen können das Camptothecin-Molekül modifizieren, wodurch seine therapeutischen Eigenschaften möglicherweise verbessert werden.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von Camptothecin mit veränderten chemischen Eigenschaften .
Vergleich Mit ähnlichen Verbindungen
CRLX101 ist einzigartig in seiner Kombination aus einem Cyclodextrin-basierten Polymer und Camptothecin, die im Vergleich zu traditionellen Formulierungen von Camptothecin die Löslichkeit, Stabilität und Bioverfügbarkeit verbessert . Zu ähnlichen Verbindungen gehören:
Topotecan: Ein weiterer Topoisomerase-I-Inhibitor, der in der Krebsbehandlung eingesetzt wird.
Irinotecan: Ein Camptothecin-Derivat, das als Chemotherapeutikum eingesetzt wird.
SN-38: Der aktive Metabolit von Irinotecan mit starken Antikrebs-Eigenschaften.
Die einzigartige Nanopartikelformulierung von CRLX101 ermöglicht eine gezielte Abgabe und eine reduzierte Toxizität, was es von diesen ähnlichen Verbindungen unterscheidet .
Biologische Aktivität
20R-Camptothecin, a derivative of the naturally occurring alkaloid camptothecin, has garnered significant attention in the field of cancer research due to its potent biological activities, particularly its ability to inhibit topoisomerase I (Top1). This article provides an overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
The primary mechanism through which this compound exerts its antitumor effects is by inhibiting Top1. This enzyme is crucial for DNA replication and transcription, as it alleviates torsional strain in the DNA helix. When this compound binds to Top1, it stabilizes the covalent complex formed between the enzyme and DNA, leading to the accumulation of DNA breaks during replication. This ultimately triggers apoptosis in cancer cells .
Structure-Activity Relationship
The biological activity of camptothecin derivatives is heavily influenced by their chemical structure. Key modifications at various positions on the camptothecin scaffold can enhance or diminish their activity:
- Lactone Ring : The presence of a lactone ring is essential for antitumor activity. The lactone form is more active than the carboxylate form, which is less stable in aqueous solutions .
- Position Modifications : Modifications at positions 7 and 9 have been shown to tolerate various substituents without significantly affecting drug-protein interactions. For example, compounds with lipophilic groups at these positions often exhibit enhanced cytotoxicity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
Case Study 1: In Vitro Efficacy Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various camptothecin derivatives, including this compound, against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value comparable to other leading chemotherapeutics. The mechanism was primarily attributed to its ability to induce DNA damage through Top1 inhibition .
Case Study 2: In Vivo Antitumor Activity
In animal models, administration of this compound resulted in substantial tumor regression in xenograft models of breast cancer. The compound demonstrated a favorable safety profile with manageable side effects, making it a promising candidate for further clinical development .
Eigenschaften
IUPAC Name |
(19R)-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJKWCGYPAHWDS-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149224 | |
Record name | 20R-Camptothecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
IT-101 is a combination of its patented polymer technology, Cyclosert(TM), and the anti-cancer compound camptothecin. Insert's proprietary Cyclosert delivery system is based on small cyclic repeating molecules of glucose called cyclodextrins. Using modified cyclodextrins as building blocks, Insert has developed an entirely new proprietary class of materials called linear cyclodextrin-containing polymers. To the company's knowledge, Cyclosert is the first nanoparticulate drug delivery platform to be designed de novo and synthesized specifically to overcome limitations in existing delivery technologies used for the systemic delivery of therapeutics. | |
Record name | CRLX101 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05899 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
110351-92-3 | |
Record name | 20R-Camptothecin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110351923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20R-Camptothecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural difference between 20S-Camptothecin and 20R-Camptothecin, and how does this difference affect their antitumor activity?
A: 20S-Camptothecin and this compound are stereoisomers, differing only in the spatial arrangement of atoms around the carbon atom at position 20. [, ] The research demonstrates that this seemingly small change has a significant impact on their biological activity. Specifically, this compound exhibits significantly lower cytotoxicity against cancer cell lines (9KB and 9PS) compared to the naturally occurring 20S-Camptothecin. [] In vivo studies using the L-1210 leukemia model further confirmed the reduced potency of the 20R-enantiomer. [] This highlights the crucial role of stereochemistry in determining the biological activity of these compounds.
Q2: How was the synthesis of this compound achieved, and what was the significance of this achievement?
A: The synthesis of both 20R- and 20S-Camptothecin was achieved through a multi-step process involving the resolution of a key tricyclic synthon. [] This resolution process allowed for the separation of the two enantiomers, 3a and 3b, which were then used to synthesize this compound (1a) and 20S-Camptothecin (1b), respectively. [] Achieving the synthesis of both enantiomers in their pure forms was crucial for directly comparing their biological activities and understanding the impact of stereochemistry on their antitumor properties.
Q3: Why is the development of effective asymmetric synthesis methods for compounds like Camptothecin important in medicinal chemistry?
A: The synthesis of 20S- and this compound highlights the importance of asymmetric synthesis in medicinal chemistry. [] Asymmetric synthesis allows for the selective production of a single enantiomer, which is crucial when developing new drugs. This is because enantiomers, while chemically similar, can have vastly different biological effects. By developing effective asymmetric synthesis methods, researchers can more efficiently produce the desired enantiomer with the desired biological activity, minimizing the production of the less active or potentially harmful enantiomer. This contributes to more efficient drug development processes and potentially safer and more effective medications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.